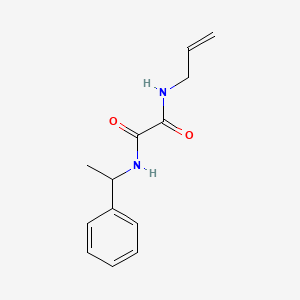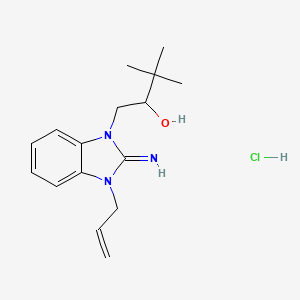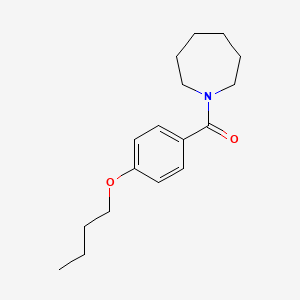
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the inhibition of protein kinase CK2, an enzyme that plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide disrupts the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of various proteins that are involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been found to increase the levels of proteins that are involved in apoptosis, including caspase-3 and PARP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. One area of research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, which would make it easier to administer in vivo. Another area of research could focus on developing more selective inhibitors of CK2, which could reduce the toxicity towards normal cells. In addition, further studies could investigate the potential use of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWYCAAORIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304893 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)


![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)